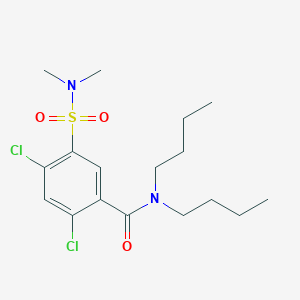![molecular formula C17H20N2O2 B4309815 1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE](/img/structure/B4309815.png)
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE
Overview
Description
1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its intricate structure, is of interest in the fields of chemistry, biology, and medicine due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed .
Chemical Reactions Analysis
1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the attached functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The diverse biological activities of indole derivatives make them valuable in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with multiple receptors and enzymes in the body, leading to their diverse biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one can be compared with other indole derivatives such as tryptophan, indole-3-acetic acid, and lysergic acid diethylamide (LSD) . While all these compounds share the indole core structure, they differ in their functional groups and biological activities. The uniqueness of 1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one lies in its specific structure and the resulting pharmacological properties .
Properties
IUPAC Name |
3-ethyl-2,3-dimethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-16(2)17(3)14-12(9-10-19(17)15(20)21-16)11-7-5-6-8-13(11)18-14/h5-8,18H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINOVIQTNZSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2(C3=C(CCN2C(=O)O1)C4=CC=CC=C4N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4309743.png)
![3-(2-chloro-5-nitrophenyl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B4309749.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4309767.png)
![N-BENZYL-5-CHLORO-N,4,6-TRIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4309770.png)
![N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309775.png)
![N-allyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309782.png)
![4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4309789.png)
![N-benzyl-5-chloro-3-[(4-chlorobenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309797.png)
![ethyl 5-chloro-4,6-dimethyl-3-(pentanoylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4309804.png)

![DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE](/img/structure/B4309827.png)
![ETHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-3-PHENYLPROPANOATE](/img/structure/B4309835.png)
![N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4309838.png)
![N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE](/img/structure/B4309842.png)
